Valine, N-(trifluoroacetyl)-, sec-butyl ester, L-
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Overview
Description
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been synthesized through various methods, and its applications in scientific research have been explored extensively.
Mechanism Of Action
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- acts as a protecting group for amino acids during peptide synthesis. It forms a stable covalent bond with the amino group of the amino acid, protecting it from unwanted reactions during peptide synthesis. The protecting group can be easily removed under mild conditions, such as treatment with acid or base, to reveal the reactive amino group for further reactions.
Biochemical And Physiological Effects
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has no known biochemical or physiological effects on the human body. It is used solely for scientific research purposes and is not intended for human consumption.
Advantages And Limitations For Lab Experiments
The advantages of using Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- in lab experiments include its stability under mild conditions, ease of removal, and compatibility with various peptide synthesis techniques. The limitations of using this compound include its high cost, low yield, and potential toxicity.
Future Directions
For research on Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- include exploring its applications in drug discovery and proteomics. This compound can be used as a building block for designing new drugs with improved pharmacological properties, such as increased potency and specificity. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- can also be used in proteomics to study protein structure and function, as well as protein-protein interactions. Further research is needed to optimize the synthesis and purification of this compound and explore its potential applications in various fields.
Synthesis Methods
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- can be synthesized through the reaction of valine with trifluoroacetic anhydride and sec-butanol. The reaction is carried out in the presence of a catalyst such as pyridine, and the product is purified through various techniques such as column chromatography and recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.
Scientific Research Applications
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been used in various scientific research applications, including peptide synthesis, drug discovery, and proteomics. This compound is commonly used as a protecting group for amino acids during peptide synthesis, as it can be easily removed under mild conditions. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has also been used in drug discovery as a building block for designing new drugs with improved pharmacological properties.
properties
CAS RN |
16974-92-8 |
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Product Name |
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- |
Molecular Formula |
C11H18F3NO3 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
butan-2-yl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C11H18F3NO3/c1-5-7(4)18-9(16)8(6(2)3)15-10(17)11(12,13)14/h6-8H,5H2,1-4H3,(H,15,17)/t7?,8-/m0/s1 |
InChI Key |
BXZLFWSHYCWSSH-MQWKRIRWSA-N |
Isomeric SMILES |
CCC(C)OC(=O)[C@H](C(C)C)NC(=O)C(F)(F)F |
SMILES |
CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F |
Canonical SMILES |
CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F |
synonyms |
N-(Trifluoroacetyl)-L-valine 1-methylpropyl ester |
Origin of Product |
United States |
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